Methyl 5-iodo-1H-indole-6-carboxylate
Overview
Description
Methyl 5-iodo-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds, including alkaloids and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-iodo-1H-indole-6-carboxylate typically involves the iodination of methyl indole-6-carboxylate. One common method is the reaction of methyl indole-6-carboxylate with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 5-iodo-1H-indole-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural product analogs.
Biological Studies: Researchers use it to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of Methyl 5-iodo-1H-indole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways . The iodine atom may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-6-carboxylate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 5-bromo-1H-indole-6-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
Methyl 5-chloro-1H-indole-6-carboxylate: Contains a chlorine atom, which affects its chemical properties and applications.
Uniqueness
Methyl 5-iodo-1H-indole-6-carboxylate is unique due to the presence of the iodine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates .
Properties
IUPAC Name |
methyl 5-iodo-1H-indole-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUZUVHDDZQVTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285652 | |
Record name | Methyl 5-iodo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227269-05-7 | |
Record name | Methyl 5-iodo-1H-indole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-iodo-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301285652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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